3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. The aminomethyl group can be introduced through subsequent reactions involving amines and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature controls to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5-methylisoxazole: Another heterocyclic compound with similar structural features.
3-(aminomethyl)phenylboronic acid: A boronic acid derivative with comparable functional groups.
Uniqueness
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness can confer distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
1119450-70-2 |
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Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c8-3-5-10-7(13-11-5)6(12)9-4-1-2-4/h4H,1-3,8H2,(H,9,12) |
InChI Key |
LSAYAJUEWXFYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)CN |
Origin of Product |
United States |
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